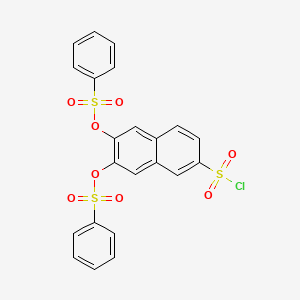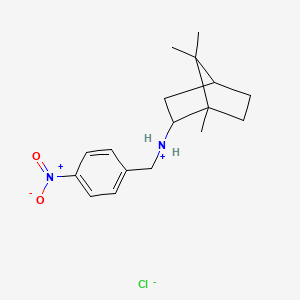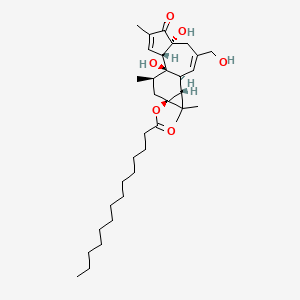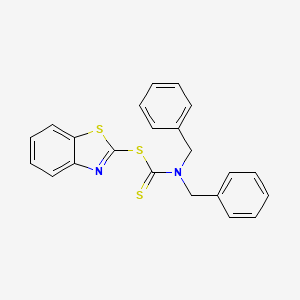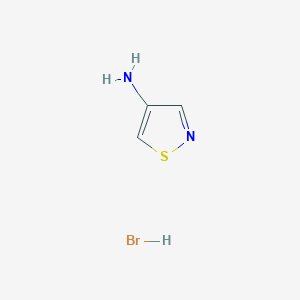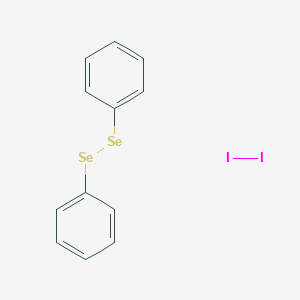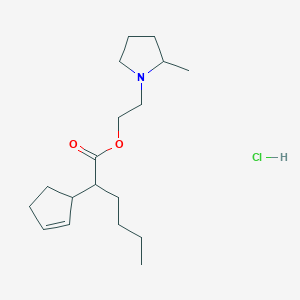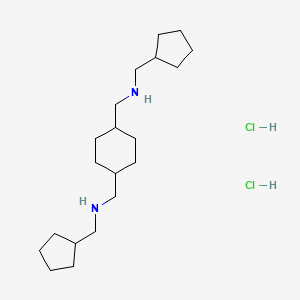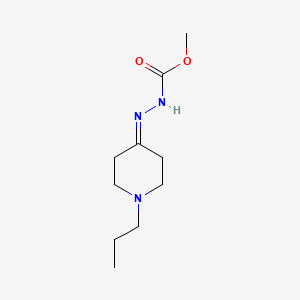![molecular formula C38H50Cl2Zr B15344558 1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride](/img/structure/B15344558.png)
1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride is a useful research compound. Its molecular formula is C38H50Cl2Zr and its molecular weight is 668.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic routes and reaction conditions: The synthesis of this compound typically involves multi-step processes starting from commercially available reagents. The reaction typically begins with the preparation of the indene ligand followed by its stereospecific attachment to the cyclohexyl group. This intermediate is then complexed with zirconium tetrachloride under inert conditions to form the final product.
Industrial production methods: On an industrial scale, the production of this compound requires precise control over reaction conditions, including temperature, pressure, and inert atmosphere, to maintain the stereochemistry and prevent unwanted side reactions. Continuous flow processes may be employed to enhance yield and efficiency.
化学反応の分析
Types of reactions it undergoes: This compound can undergo various types of reactions including oxidation, reduction, and substitution reactions. The nature of the zirconium center allows for interesting reactivity patterns, especially in coordination chemistry.
Common reagents and conditions used in these reactions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often require anhydrous solvents and inert atmospheres.
Major products formed from these reactions: The major products depend on the specific reactions but can include various organozirconium species, oxidized indene derivatives, and substituted cyclohexyl compounds.
科学的研究の応用
In chemistry , this compound is studied for its unique reactivity and catalytic potential, especially in polymerization reactions. In biology , it is explored for its interactions with biological macromolecules and potential bioactivity. In medicine , its organometallic nature opens avenues for its use in drug development, particularly in designing metal-based drugs. Industrially, it is used in the production of high-performance polymers and materials.
作用機序
The mechanism by which this compound exerts its effects often involves coordination to various substrates through the zirconium center, facilitating various catalytic processes. Molecular targets include organic molecules with reactive sites amenable to coordination and transformation. Pathways involved often include insertion reactions and catalytic cycles.
類似化合物との比較
Compared to other similar compounds, such as zirconium-based catalysts and other metallocenes, this compound stands out due to its unique stereochemistry and the specific combination of ligands. Similar compounds include various metallocenes like ferrocene, as well as other zirconium dichloride complexes.
There you have it! A deep dive into a compound that shows how chemistry can be both intricate and fascinating.
特性
分子式 |
C38H50Cl2Zr |
|---|---|
分子量 |
668.9 g/mol |
IUPAC名 |
1-[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;1-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-1,2-dihydroinden-2-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/2C19H25.2ClH.Zr/c2*1-13(2)16-10-8-14(3)12-19(16)18-11-9-15-6-4-5-7-17(15)18;;;/h2*4-7,9,13-14,16,18-19H,8,10,12H2,1-3H3;2*1H;/q2*-1;;;+4/p-2/t14-,16+,18?,19+;14-,16-,18?,19+;;;/m11.../s1 |
InChIキー |
NHQCONCRFNYCBV-PMKQKGGXSA-L |
異性体SMILES |
C[C@@H]1CC[C@H]([C@H](C1)C2[C-]=CC3=CC=CC=C23)C(C)C.C[C@@H]1CC[C@@H]([C@H](C1)C2[C-]=CC3=CC=CC=C23)C(C)C.[Cl-].[Cl-].[Zr+4] |
正規SMILES |
CC1CCC(C(C1)C2[C-]=CC3=CC=CC=C23)C(C)C.CC1CCC(C(C1)C2[C-]=CC3=CC=CC=C23)C(C)C.[Cl-].[Cl-].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


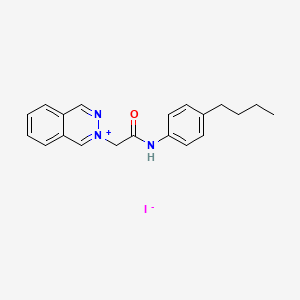
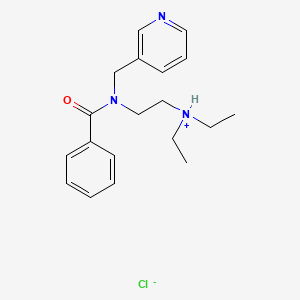
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)

